2,6-Bis(ethylthiomethyl)pyridine
Description
2,6-Bis(ethylthiomethyl)pyridine (CAS: N/A; structure: pyridine substituted at the 2- and 6-positions with ethylthio-methyl groups) is a sulfur-containing heterocyclic compound. It is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of analogous bis-thioether pyridines . The ethylthio-methyl groups confer unique electronic and steric properties, making the compound valuable in coordination chemistry and enzyme inhibition studies. Recent research highlights its role as a tyrosinase inhibitor, where its sulfur substituents enhance binding affinity to the enzyme’s active site .
Properties
Molecular Formula |
C11H17NS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
2,6-bis(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C11H17NS2/c1-3-13-8-10-6-5-7-11(12-10)9-14-4-2/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
PZJOKSNRXMHAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NC(=CC=C1)CSCC |
Synonyms |
2,6-bis(ethylthiomethyl)pyridine SPy cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent-Dependent Tyrosinase Inhibition of Bis-Substituted Pyridines
Key Findings :
- The ethylthio-methyl group shows superior inhibitory activity compared to tosyloxy and phenylthio analogs, attributed to its balanced electron-donating capacity and moderate steric bulk .
- Phenylthio derivatives exhibit reduced activity due to steric hindrance, limiting enzyme-substrate interactions.
Table 2: Ligand Efficiency in Metal Coordination
Key Findings :
Electronic and Steric Properties
Electronic Effects :
Steric Effects :
Thermal and Solubility Properties
DSC Analysis :
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